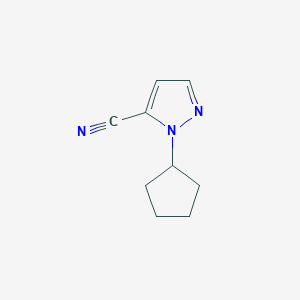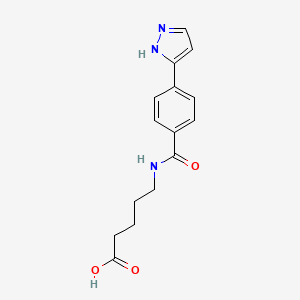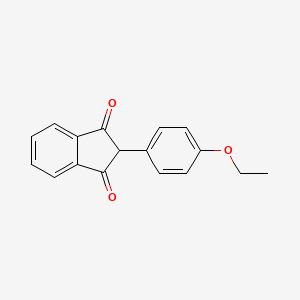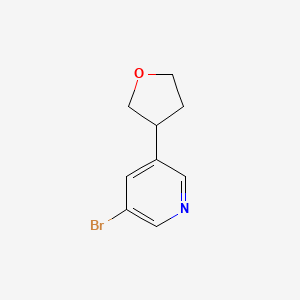
Urea, N-methyl-N'-(4-methylphenyl)-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-methyl-N’-(4-methylphenyl)-N-phenyl- is an organic compound with the molecular formula C9H12N2O. It is a derivative of urea, where the hydrogen atoms are replaced by methyl and phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-methyl-N’-(4-methylphenyl)-N-phenyl- typically involves the reaction of aniline derivatives with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C6H5NH2+CH3NCO→C6H5NHCONHCH3
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques, including the use of catalysts and optimized reaction conditions to increase yield and purity. The process may also include steps for purification and crystallization to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N-methyl-N’-(4-methylphenyl)-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides and other derivatives.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo substitution reactions where the phenyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction may produce simpler amines.
Wissenschaftliche Forschungsanwendungen
Urea, N-methyl-N’-(4-methylphenyl)-N-phenyl- has several scientific research applications:
Chemistry: It is used as a stabilizer in nitrate ester-based energetic materials.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Wirkmechanismus
The mechanism of action of Urea, N-methyl-N’-(4-methylphenyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. It acts as a stabilizer by inhibiting the decomposition reactions of nitrate esters, thereby enhancing the stability of energetic materials . The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-diethyl-N,N’-diphenylurea
- N,N’-dimethyl-N,N’-diphenylurea
- N-methyl-N’,N’-diphenylurea
Uniqueness
Urea, N-methyl-N’-(4-methylphenyl)-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to stabilize nitrate ester-based energetic materials sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
77585-85-4 |
|---|---|
Molekularformel |
C15H16N2O |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
1-methyl-3-(4-methylphenyl)-1-phenylurea |
InChI |
InChI=1S/C15H16N2O/c1-12-8-10-13(11-9-12)16-15(18)17(2)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,16,18) |
InChI-Schlüssel |
HBOONMYJMCXSGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)N(C)C2=CC=CC=C2 |
Löslichkeit |
>36 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B11712474.png)
![7-Butyl-3-methyl-8-[(2E)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazin-1-YL]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11712482.png)

![2-phenyl-5H-[1]benzofuro[3,2-c]carbazole](/img/structure/B11712495.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11712516.png)

![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-chlorobenzamide](/img/structure/B11712525.png)
![3-methyl-N-[2,2,2-trichloro-1-(4-chlorobenzenesulfonyl)ethyl]butanamide](/img/structure/B11712528.png)




![2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11712569.png)
